4-Hydroxy Atorvastatin-d5 Disodium Salt
Description
Chemical Identity and Nomenclature
The IUPAC name for this compound is sodium (3R,5R)-7-[2-(4-fluorophenyl)-4-((4-hydroxyphenyl)carbamoyl)-5-isopropyl-3-(2,3,4,5,6-pentadeuteriophenyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate . Its molecular formula is C₃₃H₂₈D₅FN₂Na₂O₆ , with a molecular weight of 623.63 g/mol . The compound’s CAS registry number (265989-45-5) distinguishes it from non-deuterated analogs and other positional isomers, such as 2-hydroxy atorvastatin-d5.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 265989-45-5 |
| Molecular Formula | C₃₃H₂₈D₅FN₂Na₂O₆ |
| Molecular Weight | 623.63 g/mol |
| IUPAC Name | Sodium (3R,5R)-7-[2-(4-fluorophenyl)-4-((4-hydroxyphenyl)carbamoyl)-5-isopropyl-3-(2,3,4,5,6-pentadeuteriophenyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate |
Structural Relationship to Atorvastatin and Its Metabolites
This compound derives from atorvastatin (C₃₃H₃₅FN₂O₅), a synthetic HMG-CoA reductase inhibitor. The parent drug undergoes cytochrome P450-mediated oxidation to form 4-hydroxy atorvastatin, which retains pharmacological activity. Deuterium incorporation at the phenyl ring (C₆D₅) introduces a mass shift of +5 Da, enabling isotopic distinction in mass spectrometric assays.
Table 2: Structural Comparison with Atorvastatin and Metabolites
| Compound | Molecular Formula | Key Modifications |
|---|---|---|
| Atorvastatin | C₃₃H₃₅FN₂O₅ | Parent drug, no hydroxylation |
| 4-Hydroxy Atorvastatin | C₃₃H₃₅FN₂O₆ | Hydroxyl group at C4 position |
| 4-Hydroxy Atorvastatin-d5 | C₃₃H₂₈D₅FN₂Na₂O₆ | Deuterated phenyl + disodium |
The stereochemistry of the 3R,5R configuration is preserved in both atorvastatin and its deuterated metabolite, ensuring comparable binding affinity to HMG-CoA reductase.
Role as a Stable Isotope-Labeled Internal Standard
In bioanalytical workflows, this compound compensates for matrix effects and ion suppression in LC-MS/MS assays. Its deuterium label prevents co-elution with endogenous metabolites, while the disodium salt improves solubility in aqueous mobile phases.
Key Applications:
- Pharmacokinetic Studies : Quantifies 4-hydroxy atorvastatin in plasma with a lower limit of quantification (LLOQ) of 0.202 ng/mL.
- Method Validation : Validates UPLC-MS/MS protocols for regulatory compliance, achieving intra- and inter-day precision of <10% RSD.
- Metabolic Profiling : Tracks hydroxylation kinetics in hepatic microsomal assays, revealing CYP3A4 as the primary metabolizing enzyme.
Table 3: Analytical Performance in LC-MS/MS Assays
| Parameter | Value |
|---|---|
| Linear Range | 0.202–250 ng/mL |
| Precision (RSD) | ≤6.91% |
| Extraction Recovery | >80% |
| Ionization Mode | Positive electrospray (ESI+) |
The compound’s stability under freeze-thaw cycles (-20°C) and autosampler conditions (5°C for 24h) further supports its utility in high-throughput laboratories.
Properties
Molecular Formula |
C₃₃H₂₈D₅FN₂Na₂O₆ |
|---|---|
Molecular Weight |
623.63 |
Synonyms |
(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic Acid Disodium Salt; BMS 241423-01; PD 142542; p-Hydroxyatorvastatin; |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation Techniques
Deuterium labeling is achieved through hydrogen-deuterium exchange or synthesis from deuterated precursors :
-
Catalytic Exchange : Palladium- or platinum-catalyzed exchange reactions in deuterated solvents (e.g., D2O or deuterated methanol) introduce deuterium at aromatic positions. This method is cost-effective but may lack positional specificity.
-
Deuterated Starting Materials : Using deuterium-enriched intermediates, such as pentadeuteriophenylboronic acid, ensures precise labeling at the 2,3,4,5,6-positions of the phenyl group. This approach minimizes isotopic scrambling and retains >99% isotopic purity.
Hydroxylation of Atorvastatin-d5
The hydroxyl group at the 4-position is introduced via cytochrome P450-mediated oxidation or chemical hydroxylation :
-
Enzymatic Hydroxylation : Recombinant CYP3A4 enzymes catalyze the oxidation of atorvastatin-d5 to 4-hydroxy atorvastatin-d5, mimicking in vivo metabolic pathways. This method yields high regioselectivity but requires complex enzyme purification.
-
Chemical Hydroxylation : Directed ortho-hydroxylation using hydrogen peroxide and iron(II) sulfate under acidic conditions provides a scalable alternative, though with lower specificity.
Step-by-Step Preparation Process
Synthesis of Atorvastatin-d5
-
Deuterated Phenyl Ring Synthesis :
-
Lactonization and Side Chain Addition :
Hydroxylation to 4-Hydroxy Atorvastatin-d5
-
Oxidation Reaction :
-
Selectivity Control :
Disodium Salt Formation
-
Acid-Base Neutralization :
Purification and Quality Control
Chromatographic Purification
Characterization Techniques
Applications in Analytical Research
LC-MS/MS Internal Standard
Chemical Reactions Analysis
4-Hydroxy Atorvastatin-d5 Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound back to its parent form, Atorvastatin. Reducing agents like sodium borohydride are commonly used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. This is often achieved using reagents like halogens or alkylating agents.
Major Products: The primary products formed from these reactions include various deuterated metabolites and derivatives of Atorvastatin
Scientific Research Applications
4-Hydroxy Atorvastatin-d5 Disodium Salt is extensively used in scientific research, including:
Pharmacokinetic Studies: The compound is used to study the absorption, distribution, metabolism, and excretion of Atorvastatin in the body.
Metabolic Profiling: Researchers use the deuterated form to trace metabolic pathways and identify metabolites.
Drug Development: It helps in understanding the drug’s behavior in the body, aiding in the development of more effective and safer medications.
Biological Research: The compound is used to study the effects of Atorvastatin on various biological processes, including cholesterol biosynthesis and cardiovascular health
Mechanism of Action
4-Hydroxy Atorvastatin-d5 Disodium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein and very-low-density lipoprotein in the blood. This mechanism is similar to that of Atorvastatin, but the deuterated form allows for more precise pharmacokinetic studies .
Comparison with Similar Compounds
Structural Analogs and Isotopologs
4-Hydroxy Atorvastatin Disodium Salt (Non-Deuterated)
- Molecular Formula : C₆₆H₆₆CaF₂N₄O₁₀ (calcium salt; unlabeled) vs. C₆₆H₅₈D₁₀CaF₂N₄O₁₂ (deuterated hemicalcium salt) .
- Key Difference: The absence of deuterium in the non-labeled form results in a lower molecular weight (618.6 vs. 623.63 for the disodium salt) .
- Application : Used as a metabolite reference standard but lacks the isotopic distinction required for MS internal standardization .
Atorvastatin-d5 Lactone
- Structure : Lactone form of deuterated atorvastatin.
- Used to study hydrolysis pathways .
- Differentiation : Unlike 4-hydroxy derivatives, lactones are prodrugs requiring enzymatic activation .
3-Oxo Atorvastatin Sodium Salt
- Function : Oxidized metabolite of atorvastatin.
- Analytical Utility : Serves as an impurity marker in pharmaceutical quality control but lacks deuterium labeling for isotopic tracing .
Salts and Derivatives
4-Hydroxy Atorvastatin Hemicalcium Salt
- Molecular Weight : 1197.4 (vs. 623.63 for the disodium salt) .
- Solubility : Calcium salts typically exhibit lower aqueous solubility compared to disodium salts, affecting their use in liquid chromatography-MS .
Atorvastatin-d5 Sodium Salt
- Application : Parent compound labeled with deuterium; used to study intact atorvastatin pharmacokinetics rather than metabolites .
Positional Isomers
2-Hydroxy Atorvastatin-d5 Disodium Salt
- Structural Difference : Hydroxyl group at position 2 instead of 3.
- Impact : Altered metabolic activity and receptor binding, making it less relevant to HMG-CoA inhibition studies .
Functional Comparison Table
Q & A
Q. What is the synthetic route for 4-Hydroxy Atorvastatin-d5 Disodium Salt, and how are deuterium atoms introduced?
The synthesis involves sequential steps: (1) preparation of atorvastatin via condensation of intermediates, (2) hydroxylation at the 4-position using regioselective oxidation, and (3) deuteration via hydrogen-deuterium exchange under controlled pH and temperature. Deuterium is typically introduced at aromatic positions using deuterated solvents (e.g., D₂O) or deuterium gas in catalytic hydrogenation . Final disodium salt formation is achieved by neutralizing the carboxylic acid groups with sodium hydroxide .
Q. Why is this compound preferred as an internal standard in mass spectrometry (MS)?
Its deuterated structure provides near-identical chromatographic behavior to non-deuterated atorvastatin metabolites, minimizing retention time shifts. The +5 mass shift (due to five deuterium atoms) allows clear differentiation in MS spectra, reducing background interference. This ensures precise quantification of atorvastatin in biological matrices (e.g., plasma, liver homogenates) .
Q. How is this compound utilized in pharmacokinetic (PK) studies?
Researchers use it to track atorvastatin metabolism by spiking known concentrations into biological samples. Its deuterated form enables simultaneous detection alongside endogenous metabolites via LC-MS/MS, facilitating calculations of clearance rates, bioavailability (~14% in humans), and half-life variability linked to CYP3A4 enzyme activity .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of 4-Hydroxy Atorvastatin-d5?
Deuteration at critical metabolic sites (e.g., aromatic rings) slows CYP450-mediated oxidation due to stronger C-D bonds, reducing first-pass metabolism. This increases the compound’s half-life in vivo, as observed in comparative studies with non-deuterated analogs. However, KIEs must be quantified via parallel incubations in human liver microsomes to avoid overestimating metabolic stability .
Q. What HPLC conditions optimize the separation of 4-Hydroxy Atorvastatin-d5 from co-eluting metabolites?
A reverse-phase C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B) achieves baseline separation. Key parameters:
Q. How do pH and temperature affect the stability of this compound in solution?
Stability studies show:
Q. What experimental strategies resolve discrepancies in reported CYP3A4-mediated metabolic rates for this compound?
Contradictions arise from variability in enzyme sources (recombinant vs. human liver microsomes) and incubation conditions. Standardization includes:
- Using pooled human liver microsomes with verified CYP3A4 activity.
- Including specific inhibitors (e.g., ketoconazole) to confirm enzyme specificity.
- Normalizing data to protein concentration and reaction time .
Methodological Considerations
- Quality Control : Validate deuterium incorporation via high-resolution MS and ²H-NMR to ensure isotopic purity >95% .
- Data Normalization : Use matrix-matched calibration curves to account for ion suppression/enhancement in biological samples .
- Ethical Compliance : Follow institutional review board (IRB) protocols when using human-derived samples for PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
